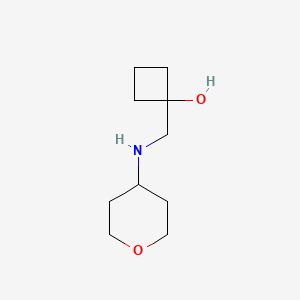

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol

Description

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol core substituted with an aminomethyl group linked to a tetrahydro-2H-pyran-4-yl moiety. Its structure combines the strained cyclobutane ring with the oxygen-containing tetrahydropyran system, making it a unique scaffold for studying stereochemical and physicochemical properties.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

1-[(oxan-4-ylamino)methyl]cyclobutan-1-ol |

InChI |

InChI=1S/C10H19NO2/c12-10(4-1-5-10)8-11-9-2-6-13-7-3-9/h9,11-12H,1-8H2 |

InChI Key |

ASXCBYGSJTUAFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CNC2CCOCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol typically involves the following steps:

Formation of the Tetrahydro-2H-pyran-4-ylamine: This can be achieved by the reduction of tetrahydro-2H-pyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C.

Aminomethylation: The tetrahydro-2H-pyran-4-ylamine is then reacted with formaldehyde and cyclobutanol under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in the cyclobutanol core can undergo oxidation to form ketone or aldehyde derivatives. This transformation is critical in medicinal chemistry for modifying bioactivity. For example, oxidation of the hydroxyl group to a ketone may alter the compound's solubility and interaction with biological targets. Common oxidizing agents like KMnO₄ or PCC are typically employed under controlled conditions.

Reduction Reactions

The secondary amino group participates in reduction reactions, yielding amine derivatives. This process enables further functionalization, such as the synthesis of primary amines or diamine structures. Reduction is often achieved using hydrogenation or reagents like LiAlH₄. The resulting derivatives may exhibit enhanced stability or reactivity for subsequent reactions.

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions, facilitating the replacement of hydrogen with other functional groups (e.g., alkyl, acyl). This reactivity is exploited in organic synthesis to introduce diverse substituents, expanding the compound's utility as a building block. For instance, acylation or alkylation can modify the compound's physicochemical properties.

Comparative Analysis with Structural Analogues

Scientific Research Applications

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially modulating their activity. The cyclobutanol core provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules:

- Cyclobutanol Derivatives: Compared to simpler cyclobutanol derivatives (e.g., cyclobutanol itself), the addition of the aminomethyl-tetrahydropyran substituent increases molecular weight (MW ≈ 213.3 g/mol) and introduces a chiral center, altering solubility and reactivity .

- Tetrahydropyran-Containing Compounds: Analogues such as A-834,735 (a synthetic cannabinoid) also incorporate a tetrahydro-2H-pyran-4-yl group. However, A-834,735 lacks the cyclobutanol core, instead featuring an indole-carbocyclic system, which confers distinct receptor-binding profiles .

Functional Group Comparisons

- Hydroxyl vs.

- Aminomethyl Linkers: The aminomethyl bridge in the target compound contrasts with the ester or sulfonate linkages in analogues like those in . This difference may influence metabolic stability, as ester groups are prone to hydrolysis .

Physicochemical and Pharmacokinetic Properties

Key Findings :

- Its higher solubility relative to cannabinoid analogues may enhance bioavailability in polar solvents .

Biological Activity

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol is a compound of interest due to its potential biological activities. As a derivative of cyclobutanol and tetrahydropyran, this compound may exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the available literature on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol is . Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyran have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 6.25 µg/mL to higher concentrations depending on the structural modifications made to the base molecule .

Anti-inflammatory Properties

The anti-inflammatory potential of tetrahydropyran derivatives has been documented in several studies. Compounds that incorporate the tetrahydropyran ring have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests that 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol may also possess similar properties, potentially making it a candidate for treating inflammatory diseases.

Anticancer Activity

Research into the anticancer effects of related compounds has revealed that certain structural features enhance their cytotoxicity against cancer cell lines. For example, studies on similar tetrahydropyran-based compounds have demonstrated potent inhibition of cell proliferation in human liver cancer cells, with IC50 values ranging from 21.69 µM to 197 µM . These findings imply that 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol could be explored further for its anticancer potential.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol is crucial for optimizing its biological activity. Key factors influencing its effectiveness include:

- Functional Groups : The presence of hydroxyl groups enhances solubility and interaction with biological targets.

- Ring Structure : The cyclobutane ring may contribute to the compound's rigidity and stability, which are important for binding interactions.

- Substituents : Variations in the tetrahydropyran substituents can significantly affect potency and selectivity against specific biological targets.

Case Studies

Several case studies highlight the biological activity of compounds related to 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol:

- Antimicrobial Efficacy : A study demonstrated that a series of tetrahydropyran derivatives exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the pyran ring could enhance efficacy .

- Cancer Cell Inhibition : Another investigation focused on the cytotoxic effects of tetrahydropyran derivatives on human liver cancer cells, revealing that specific structural modifications led to increased apoptosis rates .

Q & A

Q. Key Considerations :

- Use inert atmosphere (N₂) to prevent oxidation.

- Monitor reaction progress via TLC or LC-MS.

- Purify intermediates via column chromatography (e.g., silica gel, gradient elution) .

How can researchers optimize the cyclization step to improve yield and purity?

Answer:

Optimization strategies include:

- Temperature Control : Maintain 65°C during cyclization (step 6 in ) to balance reaction rate and byproduct formation .

- Catalyst Screening : Test alternatives to TBAF (e.g., KF or CsF) to enhance efficiency.

- Solvent Selection : Evaluate polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates.

- In-Situ Monitoring : Use HPLC or NMR to track cyclization progress and adjust reaction time dynamically.

Data-Driven Approach :

Compare yields and purity metrics (e.g., LC-MS peak area%) across conditions to identify optimal parameters .

What analytical methods are recommended for characterizing intermediates and the final compound?

Answer:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI+ m/z 469 for intermediates) .

- UV/Vis Spectroscopy : Identify chromophores (e.g., λmax 209 and 302 nm for related compounds) .

- Chromatography : Use HPLC with C18 columns and acetonitrile/water gradients for purity assessment (>98%) .

- NMR : Assign ¹H/¹³C signals to verify regiochemistry (tetrahydro-2H-pyran and cyclobutanol motifs).

Q. Best Practices :

- Cross-validate results with multiple techniques (e.g., MS + NMR).

- Reference spectral databases (e.g., PubChem, ECHA) for known analogs .

How should researchers resolve contradictions in spectral or synthetic data for this compound?

Answer:

- Reproducibility Checks : Repeat syntheses under identical conditions to rule out experimental error.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software).

- Collaborative Validation : Share samples with independent labs for parallel analysis.

- Byproduct Analysis : Use high-resolution MS/MS to identify unexpected adducts or degradation products.

Example : If cyclization yields vary, analyze crude mixtures via GC-MS to detect volatile byproducts .

What computational tools can predict the biological activity or stability of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to assess binding to targets like GPCRs (relevant to synthetic cannabinoid analogs) .

- MD Simulations : Explore conformational stability in water/lipid bilayers (GROMACS/AMBER).

- QSAR Models : Train models on analogs (e.g., ATHPINACA) to predict ADMET properties .

Validation : Compare computational predictions with in vitro assays (e.g., plasma stability tests) .

What are the best practices for handling and storing this compound to ensure long-term stability?

Answer:

- Storage : Keep at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) .

- Handling : Use PPE (gloves, goggles) in fume hoods to prevent exposure .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC .

Documentation : Record batch-specific stability data (≥5 years under recommended conditions) .

How can structural analogs of this compound guide SAR studies in medicinal chemistry?

Answer:

- Bioisosteric Replacement : Substitute tetrahydro-2H-pyran with piperidine or cyclohexane to assess target affinity .

- Functional Group Modifications : Compare hydroxyl (cyclobutanol) vs. methoxy or amino groups for solubility/binding effects.

- Case Study : Analog ATHPINACA () shows how adamantyl groups enhance cannabinoid receptor binding; similar strategies apply here .

Q. Data Collection :

| Analog | Modification | Activity (IC₅₀) |

|---|---|---|

| Parent Compound | None | Reference |

| Piperidine Analog | Replace pyran with piperidine | TBD (assay required) |

What challenges arise in scaling up the synthesis from milligram to gram quantities?

Answer:

- Exothermic Reactions : Control temperature during Boc protection (step 3, ) to avoid runaway reactions.

- Solvent Volume : Optimize EtOAc/DCM ratios for cost-effective extraction .

- Purification : Replace column chromatography with recrystallization or continuous-flow systems for large batches.

- Yield Consistency : Track lot-to-lot variability in reagents (e.g., Boc₂O purity) .

Q. Scale-Up Protocol :

Pilot 10x scale in jacketed reactors with automated temperature control.

Validate purity at each step via inline PAT tools (e.g., FTIR probes).

Which in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?

Answer:

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .

- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms (fluorogenic substrates).

- Permeability : Perform Caco-2 assays or PAMPA for intestinal absorption prediction.

Reference Standards : Include warfarin (high protein binding) and propranolol (high permeability) .

How can researchers design controlled degradation studies to identify major impurities?

Answer:

- Forced Degradation Conditions :

- Analytical Workflow :

- Use UPLC-PDA-MS to track degradation products.

- Isolate impurities via prep-HPLC for structural elucidation (NMR, HRMS).

Documentation : Report degradation pathways (e.g., cyclobutanol ring cleavage) in stability protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.